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Compound of Interest

Compound Name:

2-[(3-

bromophenyl)methoxy]benzoic

Acid

CAS No.: 743453-43-2

Cat. No.: B1274787

Get Quote

For researchers, scientists, and professionals in drug development, the precise identification of

constitutional isomers is a critical step in chemical synthesis and characterization. This guide

provides an objective comparison of the spectroscopic data for four isomers of bromophenyl

methoxy benzoic acid, offering supporting experimental data to facilitate their differentiation.

The isomers compared are:

2-Bromo-4-methoxybenzoic acid

3-Bromo-4-methoxybenzoic acid

4-Bromo-2-methoxybenzoic acid

5-Bromo-2-methoxybenzoic acid

Spectroscopic Data Comparison
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Check Availability & Pricing
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The following tables summarize the key quantitative data from Nuclear Magnetic Resonance

(NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the four

isomers.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in
ppm)

Proton
Assignment

2-Bromo-4-
methoxybenzo
ic acid

3-Bromo-4-
methoxybenzo
ic acid

4-Bromo-2-
methoxybenzo
ic acid

5-Bromo-2-
methoxybenzo
ic acid

-COOH Broad singlet

8.05 (d, J=2.1

Hz), 7.90 (dd,

J=8.6, 2.1 Hz)[1]

Broad singlet Broad singlet

Aromatic-H

7.11-7.15 (m,

2H), 7.68 (d, 1H)

[2]

7.01 (d, J=8.7

Hz)[1]

7.11-7.15 (m,

2H), 7.68 (d, 1H)

[2]

Aromatic protons

are present

-OCH₃ 3.90 (s, 3H)[2] 3.85 (s, 3H)[1]
3.88 (s, 1H), 3.90

(s, 3H)[2]

A methoxy

proton signal is

present

Note: The chemical shift of the carboxylic acid proton (-COOH) is often a broad singlet and its

position can vary depending on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in
ppm)
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Carbon
Assignment

2-Bromo-4-
methoxybenzo
ic acid

3-Bromo-4-
methoxybenzo
ic acid

4-Bromo-2-
methoxybenzo
ic acid

5-Bromo-2-
methoxybenzo
ic acid

C=O ~165-170 168.4[1]
Not explicitly

found

Not explicitly

found

Aromatic-C

Aromatic

carbons are

present

161.0, 135.7,

132.0, 125.4,

112.5, 112.1[1]

Aromatic

carbons are

present

Aromatic

carbons are

present

-OCH₃ ~56 57.0[1] ~56 ~56

Table 3: IR Spectroscopic Data (Wavenumber in cm⁻¹)
Functional
Group

2-Bromo-4-
methoxybenzo
ic acid

3-Bromo-4-
methoxybenzo
ic acid

4-Bromo-2-
methoxybenzo
ic acid

5-Bromo-2-
methoxybenzo
ic acid

O-H (Carboxylic

acid)

2500-3300

(broad)

2500-3300

(broad)[3]

2500-3300

(broad)

2500-3300

(broad)

C=O (Carbonyl) ~1700 ~1690[3] ~1700 ~1700

C-O (Ether) ~1250 ~1255[3] ~1250 ~1250

C-Br ~600-700 ~650-750[3] ~600-700 ~600-700

Table 4: Mass Spectrometry Data (m/z)
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Isomer Molecular Formula
Molecular Weight (
g/mol )

Key Mass
Fragments (m/z)

2-Bromo-4-

methoxybenzoic acid
C₈H₇BrO₃ 231.04

M+ pattern at 230/232

expected

3-Bromo-4-

methoxybenzoic acid
C₈H₇BrO₃ 231.04

230/232 (M+),

213/215, 185, 157[3]

4-Bromo-2-

methoxybenzoic acid
C₈H₇BrO₃ 231.04 245/247 [M+H]⁺[2]

5-Bromo-2-

methoxybenzoic acid
C₈H₇BrO₃ 231.04

M+ pattern at 230/232

expected

Experimental Protocols
The data presented in this guide are typically acquired using standard spectroscopic

techniques. Below are generalized experimental protocols for each method.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-20 mg of the bromophenyl methoxy benzoic acid

isomer is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR

tube. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift

referencing (δ = 0.00 ppm).

¹H NMR Spectroscopy: Proton NMR spectra are acquired on a spectrometer operating at a

frequency of 300 MHz or higher. A standard pulse sequence is used with a sufficient number

of scans to achieve a good signal-to-noise ratio.

¹³C NMR Spectroscopy: Carbon-13 NMR spectra are typically recorded on the same

instrument using a proton-decoupled pulse sequence to simplify the spectrum. A greater

number of scans is usually required compared to ¹H NMR due to the lower natural

abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy
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Sample Preparation: A small amount of the solid sample is finely ground with potassium

bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be obtained

using an Attenuated Total Reflectance (ATR) accessory where the solid sample is placed

directly on the crystal.

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)

spectrometer, typically over a range of 4000 to 400 cm⁻¹. A background spectrum is

recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
Sample Introduction: The sample is introduced into the mass spectrometer via a direct

insertion probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS)

system.

Ionization: Electron Ionization (EI) at 70 eV is a common method for generating ions and

characteristic fragmentation patterns. Electrospray ionization (ESI) is also frequently used,

particularly with LC-MS, which can provide information about the molecular ion in the form of

[M+H]⁺ or [M-H]⁻.

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer, such as a quadrupole or time-of-flight (TOF) analyzer.

Visualization of Experimental Workflow and Isomer
Differentiation
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical

process of using the data to differentiate between the isomers.
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General workflow for spectroscopic analysis.
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Logic for differentiating isomers using spectroscopic data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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Contact our Ph.D. Support Team for a compatibility check

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/product/b1274787?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1274787?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

